molecular formula C14H14N4O2S2 B2381942 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097934-79-5

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2381942
CAS No.: 2097934-79-5
M. Wt: 334.41
InChI Key: GAYMISBJCVYDLG-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring, a thiophene moiety, and a pyridine-sulfonamide group. Its structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules. The pyrazole ring contributes to hydrogen bonding and π-π stacking interactions, while the thiophene and pyridine groups enhance electronic diversity. The sulfonamide group is known for its role in enhancing solubility and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-22(20,13-3-1-5-15-9-13)17-10-14(12-4-8-21-11-12)18-7-2-6-16-18/h1-9,11,14,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYMISBJCVYDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene ring and finally the attachment of the pyridine sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactions, making it valuable in the development of new compounds with tailored properties.

Medicine

This compound is being investigated for its therapeutic properties , particularly:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, compounds derived from similar structures have shown efficacy against various cancer cell lines, including liver cancer .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyridine sulfonamide derivatives, several compounds exhibited significant cytotoxic effects against HepG2 liver cancer cells, demonstrating higher selectivity indices compared to traditional chemotherapy agents like methotrexate .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as:

  • Conductivity : The incorporation of thiophene and pyrazole rings enhances the electrical conductivity of materials, making them suitable for electronic applications.
  • Catalytic Activity : The compound's structure facilitates catalytic processes in organic synthesis, improving reaction efficiencies and selectivities.

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in synthesis reactions
MedicinePotential anticancer and anti-inflammatory agentEffective against liver cancer cells; higher selectivity than methotrexate
IndustryDevelopment of conductive and catalytic materialsEnhances electrical conductivity; improves reaction efficiencies

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s structural analogs often differ in substituents or linker groups. Key comparisons include:

Compound Key Functional Groups Biological/Physical Properties
N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (Target) Pyrazole, thiophene, pyridine-sulfonamide Potential solubility from sulfonamide; electronic diversity for binding interactions
PT-ADA-PPR (porphyrin-thiophene derivative) Thiophene, porphyrin, adamantane Dual excitation (488 nm, 559 nm); lysosome-specific imaging
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...ethyl)acetamide (Patent Example 189) Difluoromethyl pyrazole, acetamide Antifungal/antibacterial activity (inferred from patent context)
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a) Phenyl-pyrazole, trimethylacetamide Intermediate in heterocyclic synthesis; moderate yield (86%)

Key Observations :

  • Thiophene derivatives like PT-ADA-PPR exhibit tunable optical properties, whereas the target compound’s thiophene may contribute to π-stacking in biological targets .
  • Pyrazole modifications (e.g., difluoromethyl groups in Example 189 ) enhance bioactivity but may reduce synthetic accessibility compared to the target compound.

Key Observations :

  • The target compound’s synthesis likely parallels PT-ADA-PPR’s use of FeCl₃ for oxidative coupling, though sulfonamide formation may require additional steps .
  • Yields for pyrazole-acetamide derivatives (e.g., 86% for 11a ) suggest efficient protocols, but sulfonamide incorporation could introduce challenges.
Electronic and Computational Insights

Density functional theory (DFT) studies (e.g., Becke’s hybrid functional and Colle-Salvetti correlation ) predict electronic properties:

Compound Predicted Electronic Features Computational Method
Target Compound High electron density at sulfonamide oxygen; π-conjugation across thiophene B3LYP/6-31G* (analogous to )
PT-ADA-PPR Extended π-system for absorption/emission tuning Not reported, but inferred from DFT methods
Example 189 Electron-withdrawing difluoromethyl groups stabilize pyrazole Likely B3LYP due to patent conventions

Key Observations :

  • The target compound’s sulfonamide group may act as a hydrogen-bond acceptor, enhancing binding to biological targets compared to non-sulfonamide analogs.
  • Thiophene-pyridine conjugation could enable unique charge-transfer interactions, distinguishable from purely aliphatic linkers in Example 189 .

Biological Activity

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural arrangement, which includes a pyrazole ring, a thiophene ring, and a pyridine sulfonamide group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be represented as follows:

Molecular Formula C16H14N6S\text{Molecular Formula C}_{16}\text{H}_{14}\text{N}_{6}\text{S}

Key Structural Features

FeatureDescription
Pyrazole RingContributes to biological activity
Thiophene RingEnhances chemical reactivity
Pyridine SulfonamidePotential therapeutic properties

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may exert its effects through inhibition or activation of these targets, leading to significant biochemical responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives have shown promising results against various pathogens:

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
7b0.22 - 0.25Not specifiedBactericidal
8dNot specified3.47Anti-inflammatory
9kNot specified2.54Anti-inflammatory

These findings suggest that similar compounds can inhibit biofilm formation and exhibit significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated through in vitro assays. Compounds with similar structures demonstrated the ability to inhibit nitric oxide (NO) production and cytokine release (e.g., TNF-α, IL-6, IL-1β):

CompoundIC50 (µM)Inhibition Type
8d3.47PGE2 Production
9k2.54PGE2 Production

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and assessed their cytotoxic effects on LPS-induced RAW264.7 macrophages using MTT assays. The compounds exhibited significant anti-inflammatory activity at concentrations around 10 μM .
  • Antimicrobial Evaluation : Another research focused on thiazol/thiophene-bearing pyrazole derivatives, revealing that certain derivatives displayed strong antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against pathogenic isolates .
  • Structure–Activity Relationship : Research has indicated that modifications in the molecular structure can enhance biological activity, highlighting the importance of specific functional groups in mediating these effects .

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